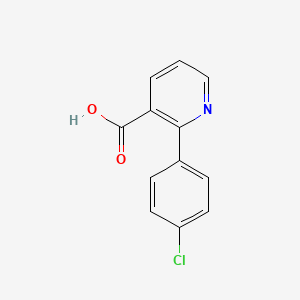
2-(4-Chlorophenyl)nicotinic acid
Vue d'ensemble
Description
2-(4-Chlorophenyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a chlorophenyl group attached to the second position of the nicotinic acid structure
Mécanisme D'action
Target of Action
The primary target of 2-(4-Chlorophenyl)nicotinic acid is the NmrA-like family domain-containing protein 1 . This protein plays a crucial role in various physiological processes, including learning, memory, and synaptic plasticity.
Mode of Action
It has been reported to act as an agonist of the nicotinic acetylcholine receptor (nachr) in the brain. This interaction with its target leads to changes in various physiological and biochemical processes.
Biochemical Pathways
Studies have shown that this compound can modulate the activity of nAChR, leading to changes in various physiological and biochemical processes. For example, it has been reported to enhance the release of neurotransmitters such as dopamine and acetylcholine, which are involved in learning and memory. It has also been shown to reduce oxidative stress and inflammation in the brain, which may have potential therapeutic applications in neurodegenerative diseases.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target protein and the subsequent modulation of nAChR activity. This can lead to enhanced neurotransmitter release, reduced oxidative stress, and decreased inflammation in the brain.
Analyse Biochimique
Biochemical Properties
2-(4-Chlorophenyl)nicotinic acid, like other nicotinamide derivatives, has the potential to interact with multiple receptors, making it useful in developing new derivatives
Cellular Effects
Nicotinamide and its derivatives are known to have a wide range of biological applications, including antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties .
Molecular Mechanism
It is known that nicotinamide and its derivatives can bind with high affinity to multiple receptors .
Metabolic Pathways
Nicotinamide, a related compound, is a component of nicotinamide adenine dinucleotide (NAD), an important cofactor in many metabolic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)nicotinic acid can be achieved through several methods. One common approach involves the chlorination of the N-oxide of nicotinic acid or related nicotinyl compounds. Another method includes the substitution of the hydroxyl group of 2-hydroxynicotinic acid. Additionally, a tandem reaction involving the cyclization of various acrolein derivatives can also be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its reduced form, potentially altering its chemical properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloronicotinic acid: This compound is similar in structure but lacks the chlorophenyl group.
4-Chloronicotinic acid: This compound has the chlorine atom attached to the fourth position of the nicotinic acid structure.
Nicotinic acid: This compound is the parent structure without any substituents.
Uniqueness
2-(4-Chlorophenyl)nicotinic acid is unique due to the presence of both the chlorophenyl and nicotinic acid moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and the potential for diverse applications in various fields .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-5-3-8(4-6-9)11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKCJUGJOBJNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544777 | |
| Record name | 2-(4-Chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101419-79-8 | |
| Record name | 2-(4-Chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
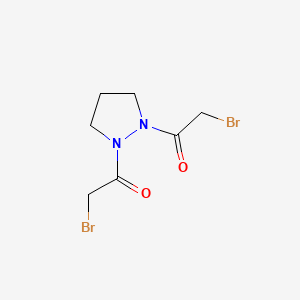



![2-Hexynal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3044938.png)
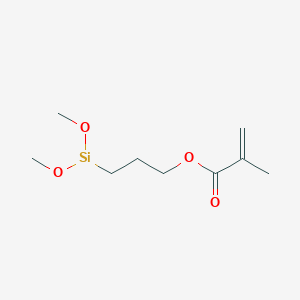
![Indeno[1,2-c]pyrazol-4(2H)-one, 3-(4-methoxyphenyl)-2-methyl-](/img/structure/B3044940.png)
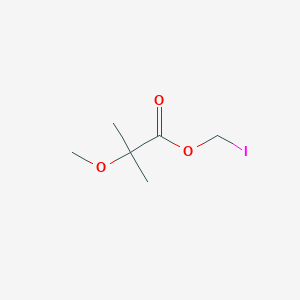


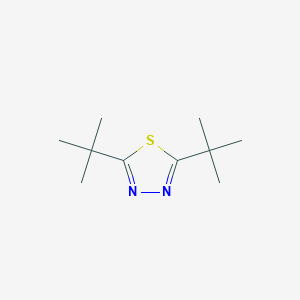

![Pyrazolo[1,5-a]pyridine-3-carbonitrile, 2-(methylthio)-](/img/structure/B3044954.png)
![Methanone, [2-(methylthio)pyrazolo[1,5-a]pyridin-3-yl]phenyl-](/img/structure/B3044955.png)
